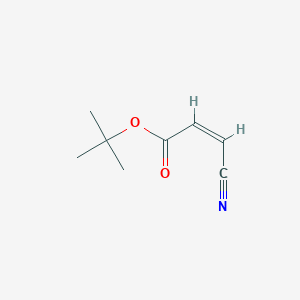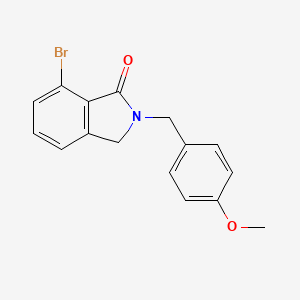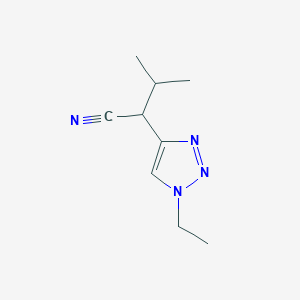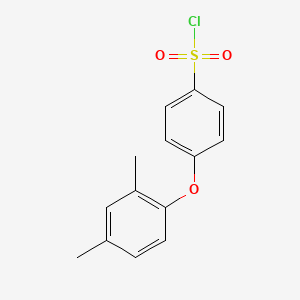
4-(2,4-Dimethylphenoxy)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethylphenoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C14H13ClO3S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is substituted with a 2,4-dimethylphenoxy group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenoxy)benzenesulfonyl chloride typically involves the reaction of 2,4-dimethylphenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of 4-(2,4-dimethylphenoxy)benzenesulfonyl chloride may involve continuous flow processes to ensure efficient mixing and reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Dimethylphenoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the solvent.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic acids: Formed by hydrolysis.
Applications De Recherche Scientifique
4-(2,4-Dimethylphenoxy)benzenesulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2,4-dimethylphenoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile displaces the chloride ion, forming a new covalent bond with the sulfur atom. This mechanism is common in nucleophilic substitution reactions, where the compound acts as an electrophilic reagent .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of the 2,4-dimethylphenoxy group.
2,4-Dimethylbenzenesulfonyl chloride: Lacks the phenoxy group, having only the dimethyl substitution on the benzene ring.
Uniqueness
4-(2,4-Dimethylphenoxy)benzenesulfonyl chloride is unique due to the presence of both the 2,4-dimethylphenoxy group and the sulfonyl chloride group. This combination provides distinct reactivity and properties compared to other benzenesulfonyl chloride derivatives. The 2,4-dimethylphenoxy group can influence the electronic and steric properties of the molecule, affecting its reactivity and interactions with other compounds .
Propriétés
Formule moléculaire |
C14H13ClO3S |
|---|---|
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
4-(2,4-dimethylphenoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO3S/c1-10-3-8-14(11(2)9-10)18-12-4-6-13(7-5-12)19(15,16)17/h3-9H,1-2H3 |
Clé InChI |
OMNMECZMOCQYTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



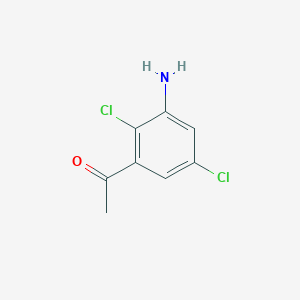

![(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)
![Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15220786.png)

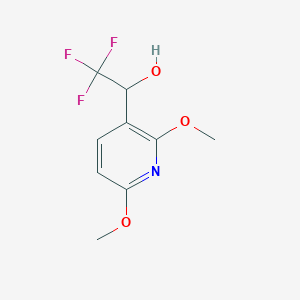
![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
